Cas no 1296797-07-3 (methyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate;hydrochloride)
methyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate;hydrochloride Chemical and Physical Properties
Names and Identifiers
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- methyl (S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride
- 4-Cyclopropyl-L-proline methyl ester hydrochloride
- Methyl(6S)-5-azaspiro[2.4]heptane-6-carboxylatehydrochloride
- (S)-Methyl 5-azaspiro[2.4]heptane-6-carboxylate hydrochloride
- methyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate;hydrochloride
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- Inchi: 1S/C8H13NO2.ClH/c1-5-2-8(5)3-6(7(10)11)9-4-8;/h5-6,9H,2-4H2,1H3,(H,10,11);1H/p-1/t5?,6-,8?;/m0./s1
- InChI Key: VOCMHLOBSOTXRU-NJCIUDBASA-M
- SMILES: C1(C)C2(C[C@@H](C([O-])=O)NC2)C1.[H]Cl
methyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate;hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C272205-25mg |
4-Cyclopropyl-L-Proline Methyl Ester Hydrochloride |
1296797-07-3 | 25mg |
$ 190.00 | 2022-04-01 | ||
| TRC | C272205-50mg |
4-Cyclopropyl-L-Proline Methyl Ester Hydrochloride |
1296797-07-3 | 50mg |
$ 310.00 | 2022-04-01 | ||
| TRC | C272205-100mg |
4-Cyclopropyl-L-Proline Methyl Ester Hydrochloride |
1296797-07-3 | 100mg |
$ 495.00 | 2022-04-01 | ||
| Chemenu | CM562842-1g |
(S)-Methyl 5-azaspiro[2.4]heptane-6-carboxylate hydrochloride |
1296797-07-3 | 95%+ | 1g |
$1785 | 2024-08-02 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00820141-1g |
Methyl (S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride |
1296797-07-3 | 98% | 1g |
¥8962.0 | 2023-04-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA1141-1-100MG |
methyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate;hydrochloride |
1296797-07-3 | 95% | 100MG |
¥ 2,019.00 | 2023-03-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA1141-1-250MG |
methyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate;hydrochloride |
1296797-07-3 | 95% | 250MG |
¥ 3,227.00 | 2023-03-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA1141-1-500MG |
methyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate;hydrochloride |
1296797-07-3 | 95% | 500MG |
¥ 5,379.00 | 2023-03-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA1141-1-1G |
methyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate;hydrochloride |
1296797-07-3 | 95% | 1g |
¥ 8,065.00 | 2023-03-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA1141-1-5G |
methyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate;hydrochloride |
1296797-07-3 | 95% | 5g |
¥ 24,195.00 | 2023-03-31 |
methyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate;hydrochloride Suppliers
methyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate;hydrochloride Related Literature
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
Additional information on methyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate;hydrochloride
Methyl (6S)-5-Azaspiro[2.4]heptane-6-carboxylate;Hydrochloride: A Comprehensive Overview
Methyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate;hydrochloride, a compound with the CAS number 1296797-07-3, represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique spirocyclic structure and azacycloalkane moiety, has garnered considerable attention due to its potential therapeutic applications. The hydrochloride salt form enhances its solubility and bioavailability, making it a promising candidate for further investigation in drug development.
The molecular structure of methyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate;hydrochloride features a spirocyclic framework composed of two fused rings: a seven-membered azacycloalkane ring and a six-membered cyclohexane ring. This configuration imparts unique steric and electronic properties to the molecule, which are critical for its interaction with biological targets. The presence of the azaspiro scaffold suggests potential utility in modulating enzyme activity and receptor binding, areas of intense research interest in medicinal chemistry.
Recent studies have highlighted the compound's potential in the development of treatments for neurological disorders. The spirocyclic core of methyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate;hydrochloride mimics natural amino acid structures, which are known to play crucial roles in neural signaling pathways. Preliminary research indicates that this compound may interact with neurotransmitter receptors, potentially offering therapeutic benefits in conditions such as epilepsy and Alzheimer's disease. The stereochemistry at the 6S position is particularly noteworthy, as it may influence the compound's pharmacological profile and efficacy.
In addition to its neurological applications, methyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate;hydrochloride has shown promise in anti-inflammatory and analgesic research. The azaspiro scaffold is known to exhibit inhibitory effects on various inflammatory mediators, making it a valuable scaffold for designing novel anti-inflammatory agents. The hydrochloride salt form further enhances the compound's pharmacokinetic properties, allowing for more efficient absorption and distribution within the body.
The synthesis of methyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate;hydrochloride involves multi-step organic reactions that require precise control over reaction conditions and stereochemistry. Advanced synthetic methodologies, including asymmetric catalysis and chiral resolution techniques, have been employed to achieve high enantiomeric purity. These synthetic approaches not only highlight the compound's complexity but also underscore the importance of innovative chemical strategies in pharmaceutical research.
Current research efforts are focused on evaluating the pharmacological efficacy and safety of methyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate;hydrochloride through preclinical studies. These studies aim to elucidate its mechanism of action, assess its potential side effects, and determine optimal dosing regimens. The compound's unique structural features make it an attractive candidate for further exploration in drug discovery pipelines.
The development of novel therapeutic agents relies heavily on advancements in chemical biology and molecular pharmacology. Methyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate;hydrochloride exemplifies how structural innovation can lead to the discovery of new drugs with tailored biological activities. By leveraging cutting-edge synthetic techniques and computational modeling, researchers can accelerate the discovery process and bring new treatments to patients more quickly.
The future prospects for methyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate;hydrochloride are promising, with ongoing studies exploring its potential in various therapeutic areas. As our understanding of biological systems continues to evolve, compounds like this one will play a crucial role in addressing complex diseases and improving patient outcomes. The collaboration between chemists, biologists, and clinicians will be essential in translating these findings into tangible therapeutic benefits.
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